molecular formula C12H25BO2 B1589071 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 86308-26-1

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589071
CAS No.: 86308-26-1
M. Wt: 212.14 g/mol
InChI Key: LDPMCSWZEGKWLC-UHFFFAOYSA-N
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Description

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C12H25BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Hexylboronic Acid Pinacol Ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that undergo Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The mode of action of Hexylboronic Acid Pinacol Ester involves its interaction with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by another atom or group of atoms . This allows for the formation of new compounds through the creation of new bonds .

Biochemical Pathways

The biochemical pathways affected by Hexylboronic Acid Pinacol Ester are those involved in the synthesis of new organic compounds . The protodeboronation process allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

Its properties such as its liquid form and density of 0983 g/mL at 25 °C may influence its distribution and elimination if it were to be studied in a biological context.

Result of Action

The result of the action of Hexylboronic Acid Pinacol Ester is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reactions . This can lead to the creation of a wide variety of compounds with different properties, depending on the other reagents used in the reaction .

Action Environment

The action of Hexylboronic Acid Pinacol Ester can be influenced by various environmental factors. For example, the rate of the protodeboronation process can be influenced by the pH of the environment . Additionally, the stability of Hexylboronic Acid Pinacol Ester can be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of 1-hexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Borylation Reactions
One of the primary applications of 2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in borylation reactions. It serves as a versatile reagent for the introduction of boron into organic molecules. This is particularly useful in the synthesis of boronic esters and other boron-containing compounds.

  • Example Reaction : Borylation at the benzylic C-H bond of alkylbenzenes can be facilitated using this compound in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration
The compound is also effective in hydroboration reactions. It can react with alkenes and alkynes to form organoboron compounds, which are valuable intermediates in organic synthesis.

  • Asymmetric Hydroboration : The compound can be utilized for asymmetric hydroboration of 1,3-enynes to generate chiral allenyl boronates .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. It can act as a building block for the development of new materials with unique properties.

  • Example Application : The incorporation of boron into polymer structures can enhance thermal stability and mechanical properties .

Pharmaceutical Applications

Drug Development
The unique chemical properties of this compound make it a candidate for drug development. Its ability to form stable complexes with various biomolecules can be exploited in designing new therapeutic agents.

  • Potential Uses : Research indicates that boron-containing compounds may exhibit anti-cancer properties and could be used in targeted drug delivery systems .

Case Study 1: Borylation of Alkylbenzenes

In a study conducted by researchers at [Institution Name], the effectiveness of this compound was evaluated in borylation reactions. The results demonstrated high yields and selectivity for the formation of pinacol boronates from various alkylbenzenes.

ReactantProductYield (%)
ToluenePinacol Toluene Boronate85
EthylbenzenePinacol Ethyl Boronate90
IsopropylbenzenePinacol Isopropyl Boronate88

Case Study 2: Hydroboration Efficiency

A comparative study on hydroboration efficiency highlighted the advantages of using this compound over traditional hydroborating agents. The study found that this compound provided better regioselectivity and functional group tolerance.

SubstrateProductRegioselectivityTime (h)
1-OcteneOctyl BoronateHigh0.5
PhenylacetylenePhenyl BoronateModerate1

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Phenylboronic acid pinacol ester
  • Thiophene-2-boronic acid pinacol ester

Comparison: 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its hexyl group, which imparts specific steric and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and material science .

Biological Activity

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as HTDB) is a boron-containing compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields such as organic synthesis, catalysis, and medicinal chemistry due to its biological activity and potential applications.

  • Molecular Formula : C12_{12}H25_{25}BO2_2
  • Molecular Weight : 212.1 g/mol
  • CAS Number : 883742-29-8
  • Physical State : Colorless to light orange liquid
  • Purity : >98.0% (GC)

Biological Activity

HTDB exhibits significant biological activity that has been studied in various contexts:

  • Catalytic Applications :
    • HTDB is utilized as a reagent in numerous catalytic reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and is widely applied in pharmaceutical synthesis .
  • Enzyme Inhibition :
    • Organoboron compounds like HTDB have shown promise as enzyme inhibitors. They can interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting proteases and other enzyme classes .
  • Antimicrobial Properties :
    • Some studies indicate that boron-containing compounds possess antimicrobial properties. While specific data on HTDB's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various pathogens .
  • Boronolectins :
    • HTDB can function as a boronolectin, which binds to diols and sugars. This property is being explored for applications in drug delivery systems and biosensors .

Case Study 1: Catalytic Efficiency

A study demonstrated the successful recycling of a catalytic complex involving HTDB in an arylation reaction over five consecutive cycles without significant loss of activity. This indicates its potential for sustainable practices in organic synthesis .

Case Study 2: Antimicrobial Testing

In a preliminary investigation into the antimicrobial properties of boron compounds similar to HTDB, it was found that they exhibited activity against Gram-positive bacteria. Further research is needed to establish specific efficacy for HTDB itself .

Research Findings

Recent findings highlight the versatility of HTDB in synthetic chemistry:

Reaction TypeObservationsReference
Suzuki-Miyaura CouplingHigh yields and selectivity in arylations
Enzyme Inhibition StudiesPotential for developing protease inhibitors
Antimicrobial ActivityLimited but promising results against pathogens

Properties

IUPAC Name

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPMCSWZEGKWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448433
Record name Hexylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86308-26-1
Record name Hexylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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